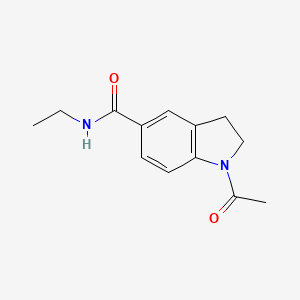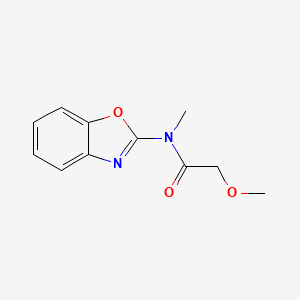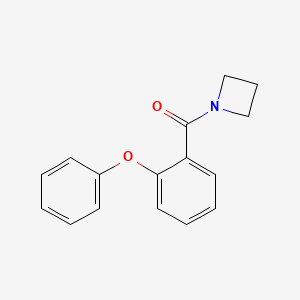
N-(2-chlorophenyl)-2-quinolin-8-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-2-quinolin-8-ylacetamide, also known as CQ or AQ-13, is a synthetic compound that belongs to the class of 8-aminoquinolines. This compound has been of interest to researchers due to its potential as an antimalarial drug. However, recent studies have shown that CQ has a broader range of applications beyond its antimalarial properties.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-2-quinolin-8-ylacetamide has been extensively studied for its antimalarial properties, and it has been used as a first-line treatment for malaria for many years. However, recent research has shown that N-(2-chlorophenyl)-2-quinolin-8-ylacetamide has a broader range of applications beyond its antimalarial properties. N-(2-chlorophenyl)-2-quinolin-8-ylacetamide has been shown to have anticancer properties, and it has been used in the treatment of various types of cancer, including breast cancer, ovarian cancer, and lung cancer. N-(2-chlorophenyl)-2-quinolin-8-ylacetamide has also been shown to have anti-inflammatory properties, and it has been used in the treatment of inflammatory diseases such as rheumatoid arthritis and lupus.
Mecanismo De Acción
The mechanism of action of N-(2-chlorophenyl)-2-quinolin-8-ylacetamide is not fully understood, but it is believed to involve the inhibition of heme polymerization in Plasmodium falciparum, the parasite that causes malaria. N-(2-chlorophenyl)-2-quinolin-8-ylacetamide binds to heme, preventing its conversion into hemozoin, which is toxic to the parasite. This leads to the accumulation of toxic heme in the parasite, which eventually leads to its death. In addition to its antimalarial properties, N-(2-chlorophenyl)-2-quinolin-8-ylacetamide has been shown to inhibit autophagy, a process that is involved in the degradation of damaged organelles and proteins. This inhibition of autophagy has been linked to the anticancer properties of N-(2-chlorophenyl)-2-quinolin-8-ylacetamide.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-quinolin-8-ylacetamide has been shown to have a range of biochemical and physiological effects. In addition to its antimalarial and anticancer properties, N-(2-chlorophenyl)-2-quinolin-8-ylacetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This inhibition of cytokine production has been linked to the anti-inflammatory properties of N-(2-chlorophenyl)-2-quinolin-8-ylacetamide. N-(2-chlorophenyl)-2-quinolin-8-ylacetamide has also been shown to inhibit the activation of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. This inhibition of the PI3K/Akt/mTOR pathway has been linked to the anticancer properties of N-(2-chlorophenyl)-2-quinolin-8-ylacetamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chlorophenyl)-2-quinolin-8-ylacetamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. N-(2-chlorophenyl)-2-quinolin-8-ylacetamide is also relatively inexpensive compared to other drugs used in lab experiments. However, N-(2-chlorophenyl)-2-quinolin-8-ylacetamide does have some limitations. It has been shown to have low solubility in water, which can make it difficult to administer in lab experiments. N-(2-chlorophenyl)-2-quinolin-8-ylacetamide also has a relatively short half-life, which means that it may need to be administered multiple times in a single experiment.
Direcciones Futuras
There are several future directions for research on N-(2-chlorophenyl)-2-quinolin-8-ylacetamide. One area of research is the development of new derivatives of N-(2-chlorophenyl)-2-quinolin-8-ylacetamide that have improved solubility and pharmacokinetic properties. Another area of research is the use of N-(2-chlorophenyl)-2-quinolin-8-ylacetamide in combination with other drugs for the treatment of cancer and inflammatory diseases. N-(2-chlorophenyl)-2-quinolin-8-ylacetamide has also been shown to have potential as a treatment for viral infections, and further research in this area is needed. Additionally, the mechanism of action of N-(2-chlorophenyl)-2-quinolin-8-ylacetamide is not fully understood, and further research is needed to elucidate its molecular targets and pathways.
Métodos De Síntesis
The synthesis of N-(2-chlorophenyl)-2-quinolin-8-ylacetamide is a multi-step process that involves the reaction of 2-chloroaniline with 8-hydroxyquinoline. The resulting intermediate is then reacted with acetic anhydride to form the final product, N-(2-chlorophenyl)-2-quinolin-8-ylacetamide. The yield of this reaction is around 60%, and the purity of the final product can be improved through recrystallization.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-2-quinolin-8-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c18-14-8-1-2-9-15(14)20-16(21)11-13-6-3-5-12-7-4-10-19-17(12)13/h1-10H,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWDUAJRPRAVKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC2=CC=CC3=C2N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-quinolin-8-ylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one](/img/structure/B7473092.png)
![2-[5-(2-fluorophenyl)-1,3-oxazol-2-yl]-N-methylbenzamide](/img/structure/B7473098.png)
![[5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7473100.png)



![N-[(2R)-1-[[(2R)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473131.png)

![2-(3-cyano-1,2,4-triazol-1-yl)-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7473144.png)
![N-[(2S)-1-[[(2R)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473163.png)
![N-[(2R)-1-[[(2S)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473169.png)


![N-[(2S)-1-[[(2S)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473192.png)